Zinc hydrogen phosphate

Corrosion Science Thermal Spray Coatings Electrochemical Impedance Spectroscopy

Zinc hydrogen phosphate (ZnHPO₄, CAS 14332-60-6) is an inorganic acid phosphate salt belonging to the broader zinc phosphate class of materials. It is distinguished from neutral zinc orthophosphate (Zn₃(PO₄)₂) by its stoichiometric composition, which incorporates a replaceable hydrogen ion, conferring distinct solubility, thermal behavior, and reactivity profiles.

Molecular Formula H3O4PZn
Molecular Weight 163.4 g/mol
CAS No. 14332-60-6
Cat. No. B082006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinc hydrogen phosphate
CAS14332-60-6
Synonymshopeite
zinc hydrogen phosphate
zinc phosphate
zinc phosphate (2:3), tetrahydrate
Molecular FormulaH3O4PZn
Molecular Weight163.4 g/mol
Structural Identifiers
SMILESOP(=O)(O)O.[Zn]
InChIInChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);
InChIKeyOXHXATNDTXVKAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinc Hydrogen Phosphate (CAS 14332-60-6) Technical Baseline for Procurement


Zinc hydrogen phosphate (ZnHPO₄, CAS 14332-60-6) is an inorganic acid phosphate salt belonging to the broader zinc phosphate class of materials [1]. It is distinguished from neutral zinc orthophosphate (Zn₃(PO₄)₂) by its stoichiometric composition, which incorporates a replaceable hydrogen ion, conferring distinct solubility, thermal behavior, and reactivity profiles . This compound is primarily sourced as a white crystalline powder or as synthetic single crystals, and its hydrated derivatives are of particular relevance in corrosion science and materials engineering [2].

Why In-Class Substitution of Zinc Hydrogen Phosphate Is Not Warranted


Generic substitution among zinc phosphate salts (e.g., Zn₃(PO₄)₂, hopeite, or other metal phosphates) is frequently unjustified due to profound differences in their aqueous solubility, thermal decomposition pathways, and resulting phase-dependent functional performance [1]. While neutral zinc orthophosphate (Zn₃(PO₄)₂) is often utilized as a bulk anti-corrosion pigment, specific hydrated zinc hydrogen phosphate phases (e.g., HZn₄(PO₄)₃·H₂O) demonstrate unique in-situ transformation behaviors and barrier properties that directly dictate long-term corrosion resistance [2]. Similarly, the thermal stability and structural integrity of ZnHPO₄ single crystals are distinct from those of other phosphate hydrates, which precludes the interchangeability of these materials in advanced photonic or coating applications without rigorous re-validation [3]. The quantitative evidence below underscores these critical points of divergence.

Zinc Hydrogen Phosphate: Quantified Differentiation Against Alternatives


Corrosion Resistance: Porosity Reduction and Barrier Enhancement vs. Untreated Coatings

Post-treatment of arc thermal sprayed 15Al-85Zn coatings with sodium hexametaphosphate (SHMP) leads to the in-situ formation of a hydrogen zinc phosphate hydrate (HZP) phase with the formula HZn₄(PO₄)₃·H₂O [1]. The formation of this specific hydrogen phosphate phase is directly linked to a substantial reduction in coating porosity and a corresponding increase in corrosion resistance. The HZP layer acts as a precursor to the subsequent formation of sparingly soluble simonkolleite (Zn₅(OH)₈Cl₂·H₂O) and zinc phosphate (Zn₃(PO₄)₂) upon exposure to a chloride-rich environment, thereby providing a dual-layer protective mechanism [1].

Corrosion Science Thermal Spray Coatings Electrochemical Impedance Spectroscopy

Inhibitor Efficiency: Superior Cathodic Inhibition of Potassium Zinc Hydrogen Phosphate

Within the class of potassium zinc phosphate (PZP) pigments, the specific hydrogen phosphate phase KZn₂(PO₄)(HPO₄) demonstrates superior corrosion inhibition efficiency. Dynamic electrochemical analysis in a neutral 3.5% NaCl solution reveals that this compound functions primarily as a cathodic inhibitor [1]. Its performance is quantitatively ranked above that of aluminum zinc phosphate and neutral zinc phosphate (Zn₃(PO₄)₂), which exhibit lower inhibition efficiencies [1]. Furthermore, in a related study, the KZn₂H(PO₄)₂ phase showed superior corrosion inhibition behavior compared to the KZnPO₄ phase [2].

Corrosion Inhibitors Electrochemistry Pigment Performance

Mechanical Performance: Compressive Strength of Zinc Phosphate Cements

While not a direct study of pure ZnHPO₄, this evidence defines the performance envelope of the class of zinc phosphate cements, which are formed from the acid-base reaction of zinc oxide with phosphoric acid, yielding a complex matrix of zinc phosphate hydrates. This data serves as a critical benchmark for comparing alternative luting agents. A systematic review of dental cements reports compressive strength values for zinc phosphate cements in the range of 48–133 MPa, with a film thickness of ≤25 µm [1]. A separate review corroborates this, listing compressive strengths of 62–101 MPa and a 24-hour solubility maximum of 0.2% by weight [2].

Dental Materials Luting Cements Mechanical Properties

Thermal Stability: Decomposition Threshold of Cadmium-Doped ZnHPO₄

The thermal stability of ZnHPO₄ is a key differentiator from other zinc phosphate hydrates, which may undergo dehydration and phase transformations at lower temperatures. Thermogravimetric and differential thermal analysis (TG-DTA) of cadmium-doped ZnHPO₄ single crystals grown via silica gel diffusion reveals that the material remains stable up to a temperature of 110 °C [1]. This thermal threshold is critical for applications where the material will be exposed to moderate heat, such as in certain coating curing processes or electronic device fabrication.

Crystal Growth Thermal Analysis Materials Stability

Dosage Efficiency: Up to 5x Reduction in Anti-Corrosion Pigment Loading

The formulation of zinc hydrogen phosphate (ZnHPO₄) into a thixotropic gel enables a significant reduction in the required dosage for effective corrosion protection. According to research and development on a new generation of anti-corrosive pigments, the high surface activity of milled ZnHPO₄ particles allows for a reduction in dosage of up to five times compared to standard, commercially available anti-corrosion additives [1]. This was demonstrated in a solvent-borne thixotropic gel system where ZnHPO₄ was incorporated into an organic solvent [2].

Anti-corrosion Pigments Formulation Efficiency Sustainable Coatings

Phase Transformation and Self-Healing Corrosion Protection

The protective mechanism of zinc hydrogen phosphate in chloride-containing environments involves a unique, in-situ phase transformation that is not observed with neutral zinc orthophosphate pigments. In a study of arc thermal sprayed 15Al-85Zn coatings, the initially formed hydrogen zinc phosphate hydrate (HZP) undergoes a transformation upon immersion in 3.5 wt% NaCl solution [1]. It converts to zinc phosphate (Zn₃(PO₄)₂), while the active zinc in the coating also reacts with chloride ions to form simonkolleite (Zn₅(OH)₈Cl₂·2H₂O). Both of these transformation products are sparingly soluble, creating a robust, multi-layered barrier that provides 'two folds' protection' [1].

Self-healing Coatings Phase Transformation Corrosion Products

Optimized Deployment Scenarios for Zinc Hydrogen Phosphate


High-Performance Anti-Corrosion Sealants for Thermal Spray Coatings

Procurement of zinc hydrogen phosphate or its hydrated forms is specifically indicated for post-treatment sealing of arc thermal sprayed aluminum-zinc coatings on steel infrastructure. As quantified in Section 3, the in-situ formation of HZn₄(PO₄)₃·H₂O from a simple SHMP bath reduces coating porosity by 73.39% and initiates a self-healing transformation sequence in chloride environments [1]. This application leverages the compound's unique ability to generate a dual-layer, sparingly soluble protective film, offering a performance advantage over simple zinc phosphate sealants that do not exhibit the same phase transformation behavior [1].

Formulation of Cost-Effective, Low-Dosage Anti-Corrosion Pigments

For industrial paint and coating formulators, ZnHPO₄ is a high-value precursor for creating thixotropic anti-corrosion gels. The evidence presented in Section 3 demonstrates that the high surface activity of processed ZnHPO₄ particles enables a reduction in pigment loading of up to 5 times compared to standard additives, without compromising protective efficacy [2]. This scenario is particularly advantageous for developing more sustainable, lower-cost coating systems where minimizing heavy metal content and raw material expenditure are primary procurement drivers [2].

Synthesis of Functional Inorganic Crystals for Photonic and Thermal Studies

Zinc hydrogen phosphate (CAS 14332-60-6) is the preferred starting material for growing single crystals via gel diffusion techniques for advanced optical and materials research. The thermal stability data in Section 3 (stable up to 110 °C for doped crystals) provides a critical processing window for researchers [3]. This compound is selected over other zinc phosphates for its specific orthorhombic crystal lattice and well-defined thermal decomposition profile, which are essential for reproducible studies in photoluminescence and nonlinear optics [3].

Benchmarking Material for Dental Cement Development

Zinc hydrogen phosphate serves as a key compositional reference point for the development and quality control of zinc phosphate dental cements. The performance benchmarks established in Section 3 (compressive strength: 48–133 MPa; film thickness: ≤25 µm) provide a quantitative framework for evaluating new formulations [4]. Procurement of high-purity ZnHPO₄ is essential for researchers seeking to isolate the contributions of specific phosphate phases to the final mechanical properties and solubility of these cements, thereby enabling more predictable clinical performance [4].

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